molecular formula C11H14FNO B2832807 4-fluoro-N-methyl-N-propylbenzamide CAS No. 1184123-88-3

4-fluoro-N-methyl-N-propylbenzamide

Cat. No.: B2832807
CAS No.: 1184123-88-3
M. Wt: 195.237
InChI Key: AMSQIHIYMKBPSM-UHFFFAOYSA-N
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Description

4-Fluoro-N-methyl-N-propylbenzamide is an organic compound with the molecular formula C11H14FNO It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the para position and the amide nitrogen is substituted with both a methyl and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-methyl-N-propylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzoic acid, which is commercially available or can be synthesized from fluorobenzene through electrophilic substitution.

    Amidation Reaction: The 4-fluorobenzoic acid is then converted to 4-fluorobenzoyl chloride using thionyl chloride (SOCl2). This intermediate is then reacted with N-methyl-N-propylamine in the presence of a base such as triethylamine (Et3N) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would involve:

    Bulk Handling of Reactants: Large quantities of 4-fluorobenzoic acid and N-methyl-N-propylamine.

    Efficient Reaction Conditions: Optimized reaction conditions to maximize yield and minimize by-products.

    Purification: The final product would be purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-methyl-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine, though this typically requires strong reducing agents.

    Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, especially under conditions that favor the displacement of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-fluorobenzoic acid or other oxidized derivatives.

    Reduction: Formation of 4-fluoro-N-methyl-N-propylamine.

    Substitution: Formation of substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-N-methyl-N-propylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential pharmacological properties, including its effects on various biological pathways.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-fluoro-N-methyl-N-propylbenzamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity to certain targets due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-N-propylbenzamide: Lacks the methyl group on the amide nitrogen.

    4-Fluoro-N-methylbenzamide: Lacks the propyl group on the amide nitrogen.

    4-Fluoro-N-ethyl-N-methylbenzamide: Contains an ethyl group instead of a propyl group.

Uniqueness

4-Fluoro-N-methyl-N-propylbenzamide is unique due to the presence of both a methyl and a propyl group on the amide nitrogen, which can influence its chemical reactivity and biological activity. The fluorine atom also plays a crucial role in its properties, making it distinct from other benzamide derivatives.

Properties

IUPAC Name

4-fluoro-N-methyl-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-3-8-13(2)11(14)9-4-6-10(12)7-5-9/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSQIHIYMKBPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184123-88-3
Record name 4-fluoro-N-methyl-N-propylbenzamide
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